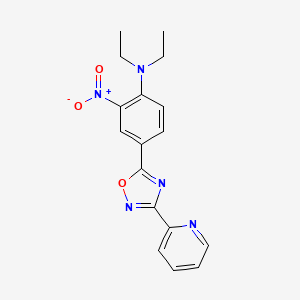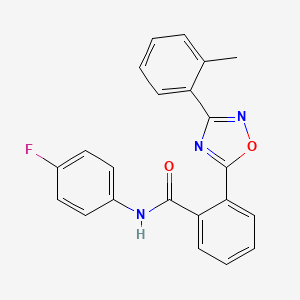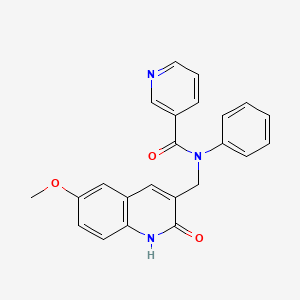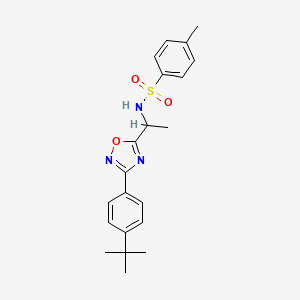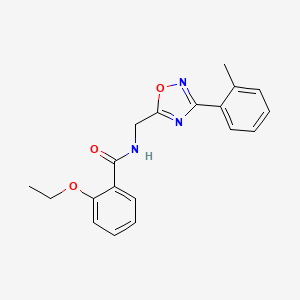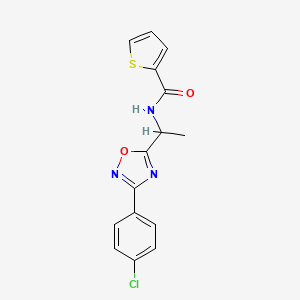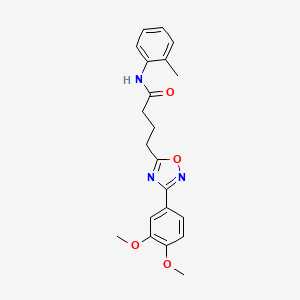
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as OTB, and it belongs to the class of oxadiazole derivatives.
Mecanismo De Acción
The mechanism of action of OTB is not fully understood, but it is believed to act through multiple pathways. OTB has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are responsible for promoting inflammation in the body. Additionally, OTB has been shown to increase the activity of certain anti-oxidant enzymes, which help to reduce oxidative stress in cells.
Biochemical and Physiological Effects:
OTB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in the body, and reduce oxidative stress in cells. Additionally, OTB has been shown to have a neuroprotective effect and has been studied for its potential use in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using OTB in lab experiments include its relatively simple synthesis method, its potential anti-tumor, anti-inflammatory, and anti-oxidant properties, and its neuroprotective effect. However, the limitations of using OTB in lab experiments include its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the study of OTB. One potential direction is the development of new derivatives of OTB that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of OTB and its potential applications in various fields of scientific research. OTB could also be studied for its potential use in combination with other anti-cancer or anti-inflammatory drugs to enhance their efficacy. Finally, OTB could be studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Métodos De Síntesis
The synthesis of OTB involves the reaction of 3,4-dimethoxybenzohydrazide with ethyl acetoacetate, which leads to the formation of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine. This intermediate compound is then reacted with o-tolylbutyric acid chloride to obtain OTB. The synthesis of OTB is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
OTB has potential applications in various fields of scientific research. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. OTB has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in animal models. Additionally, OTB has been studied for its potential use as an anti-oxidant and has shown to reduce oxidative stress in cells.
Propiedades
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-7-4-5-8-16(14)22-19(25)9-6-10-20-23-21(24-28-20)15-11-12-17(26-2)18(13-15)27-3/h4-5,7-8,11-13H,6,9-10H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUONIADIYBZKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720175.png)
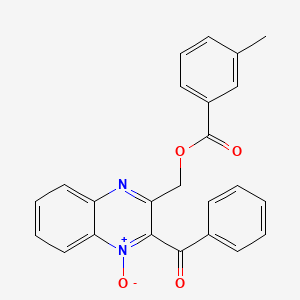
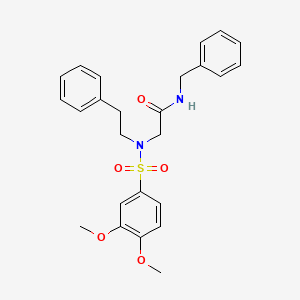
![3-(2,5-dimethoxyphenyl)-N-(4-ethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720204.png)

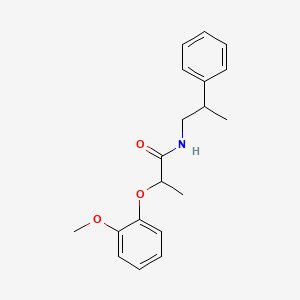
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7720227.png)
